![molecular formula C10H17NO4 B2536902 Dimethyl 2-pyrrolidin-1-ylbutanedioate CAS No. 62626-92-0](/img/structure/B2536902.png)
Dimethyl 2-pyrrolidin-1-ylbutanedioate
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular formula of DMBDB is C10H17NO4. The pyrrolidine ring in DMBDB is a five-membered nitrogen heterocycle . The structure of DMBDB is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in DMBDB is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The reactions of pyrrolidine compounds proceed with a high degree of selectivity .Physical And Chemical Properties Analysis
The molecular weight of DMBDB is 215.249. The pyrrolidine ring in DMBDB allows a greater chance of generating structural diversity .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines, including dimethyl 2-pyrrolidin-1-ylbutanedioate, serve as essential building blocks in drug development. Researchers explore their structural modifications to create novel pharmaceutical agents. The piperidine ring imparts stability and favorable pharmacokinetic properties to drug candidates. Scientists investigate various synthetic routes to access substituted piperidines, which can be further functionalized for specific therapeutic targets .
Spiropiperidines in Organic Synthesis
Spiropiperidines, a class of piperidine derivatives, find applications in organic synthesis. These compounds possess a unique spirocyclic structure, making them valuable intermediates for constructing complex molecules. Researchers use them in natural product synthesis, total synthesis of bioactive compounds, and the development of new methodologies .
Condensed Piperidines
Condensed piperidines refer to fused ring systems containing a piperidine moiety. Dimethyl 2-pyrrolidin-1-ylbutanedioate can participate in cyclization reactions to form condensed piperidines. These heterocyclic compounds have diverse applications, including as ligands in coordination chemistry, bioactive scaffolds, and materials science .
Piperidinones: Bioactive Compounds
Piperidinones, derivatives of piperidine, exhibit interesting biological activities. Researchers explore their potential as antiviral, antibacterial, and antitumor agents. Dimethyl 2-pyrrolidin-1-ylbutanedioate can serve as a precursor for synthesizing piperidinones with specific pharmacological properties .
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) provide efficient routes to access diverse chemical libraries. Dimethyl 2-pyrrolidin-1-ylbutanedioate can participate in MCRs, leading to the rapid assembly of complex molecules. Researchers use MCRs for drug discovery, combinatorial chemistry, and diversity-oriented synthesis .
Biological Evaluation and Drug Discovery
Scientists evaluate the biological activity of piperidine-containing compounds, including dimethyl 2-pyrrolidin-1-ylbutanedioate. They assess their interactions with biological targets, such as enzymes, receptors, and ion channels. This evaluation informs drug discovery efforts, aiming to identify potential therapeutic agents .
Mechanism of Action
Safety and Hazards
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
properties
IUPAC Name |
dimethyl 2-pyrrolidin-1-ylbutanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-14-9(12)7-8(10(13)15-2)11-5-3-4-6-11/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQDWVPQOJAKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-pyrrolidin-1-ylbutanedioate |
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